An In-Depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenyl)pyrimidin-2-amine
An In-Depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenyl)pyrimidin-2-amine
Abstract: The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive examination of a key derivative, 4-(4-Methoxyphenyl)pyrimidin-2-amine. We will delve into its synthesis, structural characteristics, spectroscopic profile, chemical reactivity, and known biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Introduction: The Significance of the 2-Aminopyrimidine Core
The pyrimidine ring is a fundamental heterocyclic motif found in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil.[1] Its synthetic derivatives, particularly 2-aminopyrimidines, have garnered immense interest in pharmaceutical research. This class of compounds exhibits a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2-aminopyrimidine framework is present in several commercially successful drugs, such as the kinase inhibitors imatinib and palbociclib, underscoring its value as a pharmacophore.[2][3]
4-(4-Methoxyphenyl)pyrimidin-2-amine serves as a quintessential example of this class, combining the reactive 2-aminopyrimidine core with a methoxy-substituted phenyl ring—a common feature in many bioactive molecules for modulating pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the current scientific knowledge on this compound, providing both foundational data and field-proven insights into its chemical behavior and potential applications.
Chemical Identity and Physicochemical Properties
Proper characterization begins with a clear identification of the molecule's fundamental properties. 4-(4-Methoxyphenyl)pyrimidin-2-amine is a stable, solid organic compound.[4] Its key identifiers and computed physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 4-(4-methoxyphenyl)pyrimidin-2-amine | PubChem |
| Synonyms | 2-Amino-4-(4-methoxyphenyl)pyrimidine | J&K Scientific |
| CAS Number | 99844-02-7 | J&K Scientific |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem |
| Molecular Weight | 201.22 g/mol | PubChem |
| Appearance | White to light yellow powder | ChemicalBook[4] |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem |
| Hydrogen Bond Acceptors | 4 (3 ring nitrogens, 1 ether oxygen) | PubChem |
| SMILES | COC1=CC=C(C=C1)C2=NC(=NC=C2)N | PubChem |
| InChI Key | GHSMJZASRNAUBJ-UHFFFAOYSA-N | PubChem |
Synthesis and Mechanistic Insights
The construction of the 4-aryl-2-aminopyrimidine scaffold is a well-established process in synthetic organic chemistry. The most robust and widely employed method involves the cyclocondensation of a substituted chalcone with a guanidine salt.[5][6]
Principle of Synthesis: The Chalcone Route
The synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine is efficiently achieved by reacting 1-(4-methoxyphenyl)-3-arylprop-2-en-1-one (a methoxy-substituted chalcone) with guanidine hydrochloride or nitrate. This reaction is typically catalyzed by a base, such as potassium hydroxide or sodium ethoxide, and is often carried out by refluxing in a polar solvent like ethanol.[5][7]
Causality in Experimental Design: The choice of a strong base is critical as it serves to deprotonate the guanidine, generating the free nucleophilic guanidine base required to attack the chalcone. The chalcone itself is synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and an appropriate benzaldehyde. The α,β-unsaturated ketone system of the chalcone provides the electrophilic centers necessary for the cyclization cascade with the dinucleophilic guanidine.
Caption: General workflow for the synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 4,6-diaryl-2-aminopyrimidines, adapted for the target molecule.[5][6]
Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 4-methoxyacetophenone (0.01 mol) in ethanol (20 mL).
-
To this solution, add a 20% aqueous solution of sodium hydroxide until the mixture is basic.
-
Add benzaldehyde (0.01 mol) dropwise while stirring continuously at room temperature for 2-3 hours.
-
Allow the reaction mixture to stand overnight, preferably in a refrigerator, to facilitate precipitation.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of 4-(4-Methoxyphenyl)pyrimidin-2-amine
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.02 mol) in absolute ethanol (50 mL).
-
To this solution, add the chalcone (0.01 mol) from Step 1 and guanidine hydrochloride (0.01 mol).
-
Reflux the reaction mixture for 8-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice with stirring.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain pure 4-(4-Methoxyphenyl)pyrimidin-2-amine.
Self-Validation: The integrity of the protocol is confirmed at each stage. The purity of the intermediate chalcone and the final product should be assessed by melting point determination and TLC. The final structure must be confirmed by spectroscopic methods as detailed in the next section.
Structural Elucidation and Spectroscopic Profile
The definitive identification of 4-(4-Methoxyphenyl)pyrimidin-2-amine relies on a combination of modern spectroscopic techniques. The expected data provides a benchmark for researchers to validate their synthetic products.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale & Insights |
| ¹H NMR | -NH₂ Protons | δ 5.1 - 5.3 ppm (broad singlet) | These protons are exchangeable with D₂O. The broadness is due to quadrupole broadening and potential hydrogen bonding.[8] |
| Aromatic Protons | δ 6.9 - 8.5 ppm (multiplets/doublets) | Protons on the methoxyphenyl ring will appear as two distinct doublets (AA'BB' system). Pyrimidine ring protons will appear in the downfield aromatic region. | |
| -OCH₃ Protons | δ 3.8 - 4.1 ppm (singlet) | A characteristic sharp singlet integrating to 3 protons, indicative of the methoxy group.[7] | |
| ¹³C NMR | Aromatic Carbons | δ 107 - 165 ppm | Multiple signals corresponding to the carbons of the pyrimidine and phenyl rings. The carbon attached to the methoxy group will be significantly shielded. |
| -OCH₃ Carbon | δ ~55 ppm | A distinct signal for the methoxy carbon.[9] | |
| FTIR | N-H Stretch | 3180 - 3460 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine group are characteristic and confirm its presence.[8] |
| N-H Bend | ~1650 cm⁻¹ | In-plane scissoring vibration of the -NH₂ group.[8] | |
| C=N / C=C Stretch | 1500 - 1600 cm⁻¹ | Overlapping bands from the stretching vibrations within the pyrimidine and phenyl rings. | |
| C-O Stretch | 1215 - 1270 cm⁻¹ | Strong, characteristic absorption for the aryl-alkyl ether linkage of the methoxy group.[7][8] | |
| Mass Spec. | Molecular Ion (M+) | m/z = 201 | The molecular ion peak corresponding to the exact mass of C₁₁H₁₁N₃O. |
| Fragmentation | Dependent on method | Under Electron Ionization (EI), fragmentation may involve loss of radicals from the methoxy group (e.g., ·CH₃) or cleavage of the pyrimidine ring.[10] |
Chemical Reactivity and Derivatization Potential
The chemical reactivity of 4-(4-Methoxyphenyl)pyrimidin-2-amine is dictated by the nucleophilic amino group and the electrophilic/nucleophilic nature of the pyrimidine ring itself. This dual reactivity makes it a valuable intermediate for building more complex molecular architectures.[13]
Reactions at the 2-Amino Group
The primary amine at the C2 position is a potent nucleophile and can undergo a variety of standard amine reactions:
-
Alkylation/Arylation: Reaction with alkyl or aryl halides can introduce substituents on the amino group.
-
Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
-
Coordination Chemistry: The amino group, along with the ring nitrogens, can act as a ligand to coordinate with metal centers.[14]
Reactions Involving the Pyrimidine Ring
The pyrimidine ring can undergo electrophilic or nucleophilic substitution, although this is less common than reactions at the amino group. Direct C-H functionalization strategies are an emerging area for modifying the pyrimidine core.[15]
Caption: Key derivatization pathways for 4-(4-Methoxyphenyl)pyrimidin-2-amine.
Biological Significance and Therapeutic Potential
The true value of 4-(4-Methoxyphenyl)pyrimidin-2-amine for drug development professionals lies in its role as a key building block for potent therapeutic agents. The 2-aminopyrimidine scaffold is a known "hinge-binder" for many protein kinases, making it a privileged fragment in the design of kinase inhibitors for oncology.[3]
-
Anticancer Activity: Numerous derivatives have been explored as anticancer agents. The phenylaminopyrimidine core is central to the activity of Gleevec (Imatinib), a highly successful tyrosine kinase inhibitor.[2][3] The methoxyphenyl group often enhances activity and can improve metabolic stability.
-
Antimicrobial Properties: The 2-aminopyrimidine class has demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[1][16] The structural versatility allows for modifications to optimize potency and overcome resistance.
-
Enzyme Inhibition: Beyond kinases, these derivatives have been identified as potent inhibitors of other enzymes. For example, certain 2-aminopyrimidines show excellent inhibitory activity against β-glucuronidase, an enzyme linked to conditions like colon cancer.[2][17]
-
Diverse Applications: The scaffold has been utilized to develop agents with anti-inflammatory, antiviral, antimalarial, and antidiabetic properties, highlighting its incredible versatility.[1][2]
Conclusion
4-(4-Methoxyphenyl)pyrimidin-2-amine is more than a simple chemical compound; it is a versatile and powerful platform for chemical synthesis and drug discovery. Its straightforward synthesis, well-defined spectroscopic characteristics, and predictable reactivity make it an ideal starting material for creating diverse chemical libraries. The proven track record of the 2-aminopyrimidine core in clinically successful drugs provides a strong rationale for its continued exploration. Future research will likely focus on developing novel, site-selective functionalization methods for the pyrimidine ring and exploring new biological targets for its derivatives, further cementing its role in the advancement of medicinal chemistry.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available at: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Koroleva, E. V., Gusak, K. N., & Ignatovich, Z. V. (2010). Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. Russian Chemical Reviews, 79(8), 655–682. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. Available at: [Link]
-
SpectraBase. (n.d.). 2-Amino-4,6-dimethyl-pyrimidine. Available at: [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
-
Matulková, I., et al. (2021). Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. Molecules, 26(11), 3333. Available at: [Link]
-
The Royal Society of Chemistry. (2015). Supporting information. Available at: [Link]
-
ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]
-
ResearchGate. (n.d.). Micro-FTIR (ATR) and micro-Raman spectra of bis(2-aminopyrimidinium)... Available at: [Link]
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. Available at: [Link]
-
Khan, A., et al. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]
-
Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). International Journal of PharmTech Research. Available at: [Link]
-
SpectraBase. (n.d.). N-(4-Methoxyphenyl)pyridin-2-amine. Available at: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Journal of the Indian Chemical Society. Available at: [Link]
-
Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, 2201-2206. Available at: [Link]
-
Preprints.org. (n.d.). SYNTHESIS OF THE PYRENE DERIVATIVE The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available at: [Link]
-
ResearchGate. (n.d.). 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine. Available at: [Link]
-
Baxendale Group. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 7(3), 485. Available at: [Link]
-
ResearchGate. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ACS Publications. (n.d.). Monomer Synthesis. Methylation of 2-Aminopyrimidine 1. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link]
-
Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (n.d.). Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (n.d.). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
PubChem. (n.d.). 2-Aminopyrimidine. Available at: [Link]
-
Zhao, Q.-H., Li, L.-N., & Wang, K.-M. (2009). 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1852. Available at: [Link]
-
ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ijirset.com [ijirset.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
